molecular formula C40H33N3O4 B557072 Fmoc-His(Trt)-OH CAS No. 109425-51-6

Fmoc-His(Trt)-OH

Cat. No. B557072
M. Wt: 619.7 g/mol
InChI Key: XXMYDXUIZKNHDT-QNGWXLTQSA-N
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Description

Fmoc-His(Trt)-OH is a compound that has a trityl (Trt) group to protect the side-chain of His . It also has an Fmoc group to protect -αNH2 . This compound can be used for solid-phase synthesis of peptides, providing protection against racemization and by-product formation . Its structure contains a unique imidazole unit .


Molecular Structure Analysis

Fmoc-His(Trt)-OH has a unique imidazole unit . The imidazole group can form a coordination compound with Fe2+ or other metal ions .


Chemical Reactions Analysis

Fmoc-His(Trt)-OH is used in solid-phase peptide synthesis (SPPS). In the case of Fmoc-His(Trt)-OH, the level of racemisation increased with the preactivation time from 1% without preactivation to 7.8% with 5 min of preactivation .


Physical And Chemical Properties Analysis

Fmoc-His(Trt)-OH is a white to off-white solid powder . It is soluble in water but poorly soluble in ethanol and insoluble in ether .

Scientific Research Applications

  • Peptide Synthesis Protection : Fmoc-His(Trt)-OH, in combination with other protecting groups, is ideal for the side-chain protection of histidine in peptide syntheses. Its stability and selective deprotection characteristics make it a valuable tool in this field (Sieber & Riniker, 1987).

  • Solid Phase Peptide Synthesis (SPPS) : This compound demonstrates excellent synthesis characteristics when used in Fmoc solid phase peptide synthesis. Its efficiency in deprotection using trifluoroacetic acid (TFA) is particularly notable, making it a useful component in the synthesis of complex peptides (Mccurdy, 1989).

  • Protein Synthesis Applications : Fmoc-His(Trt)-OH is utilized in chemical protein synthesis, particularly in facilitating fully convergent and one-pot native chemical ligations. Its stability under harsh conditions and easy deprotection highlight its utility in this area (Kar et al., 2020).

  • Synthesis of Cyclic Peptides : This derivative is also applied in the synthesis of cyclic peptides, where its characteristics facilitate efficient synthesis and high cyclization efficiency, as well as in the creation of ligand-targeted fluorescent-labelled chelating peptide conjugates for cancer research (Fagúndez, Sellanes, & Serra, 2018); (Sengupta et al., 2018).

  • Alzheimer's Disease Research : In the context of Alzheimer's disease, Fmoc-His(Trt)-OH has been used in the synthesis of Aβi-42, a peptide associated with the disease. This highlights its role in the study of neurodegenerative disorders (Milton, Milton, Kates, & Glabe, 1997).

  • Antibacterial Composite Materials : It also finds application in the development of antibacterial materials. The nanoassemblies formed by derivatives like Fmoc-His(Trt)-OH demonstrate significant antibacterial capabilities, useful in biomedical materials development (Schnaider et al., 2019).

Safety And Hazards

Fmoc-His(Trt)-OH is a combustible solid . In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide . It’s stable under normal conditions, but high heat and flame should be avoided .

Future Directions

Fmoc-His(Trt)-OH, as a building block in solid-phase peptide synthesis (SPPS), plays a crucial role in the production of therapeutic peptides . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Therefore, the future of Fmoc-His(Trt)-OH is likely to be closely tied to the development and application of peptide-based drugs and biomaterials .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMYDXUIZKNHDT-QNGWXLTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465310
Record name Fmoc-His(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-His(Trt)-OH

CAS RN

109425-51-6
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109425-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-His(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.322
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,340
Citations
Y Yang, L Hansen, A Baldi - Organic Process Research & …, 2022 - ACS Publications
Coupling Fmoc-His(Trt)-OH in solid-phase peptide synthesis is frequently accompanied by significant racemization. Histidine is among the most susceptible amino acid residues …
Number of citations: 4 pubs.acs.org
M Mergler, F Dick, B Sax, J Schwindling… - Journal of Peptide …, 2001 - Wiley Online Library
This paper presents a reevaluation of the synthesis and properties of Fmoc‐His(3‐Bum)‐OH regarding its application in SPPS with minimal racemization of histidine residues during …
Number of citations: 23 onlinelibrary.wiley.com
P Sieber, B Riniker - Tetrahedron letters, 1987 - Elsevier
The trityl (Trt) group is ideally suited for the side-chain protection of His in peptide syntheses, in combination with 9-fluorenylmethyloxycarbonyl (Fmoc) in N α - and protecting groups …
Number of citations: 127 www.sciencedirect.com
Y Yang, L Hansen, P Ryberg - Organic Process Research & …, 2022 - ACS Publications
Conventional SPPS (solid-phase peptide synthesis) requires protecting the nucleophilic side-chains of amino acids to prevent undesired modifications. A large volume of TFA (…
Number of citations: 3 pubs.acs.org
M Mergler, F Dick, T Vorherr - Solid Phase Synthesis and Combinatorial Libraries …, 2002
Number of citations: 1
K Muguruma, M Ito, A Fukuda, S Kishimoto… - …, 2019 - pubs.rsc.org
Currently, IgG-binding peptides are widely utilized as a research tool, as molecules that guide substrates to the Fc site for site-selective antibody modification, leading to preparation of a …
Number of citations: 3 pubs.rsc.org
P Stathopoulos, S Papas, M Sakka, AG Tzakos… - Amino acids, 2014 - Springer
Selective removal of protecting groups under different cleavage mechanisms could be an asset in peptide synthesis, since it provides the feasibility to incorporate different functional …
Number of citations: 9 link.springer.com
K Muguruma, R Osawa, A Fukuda, N Ishikawa… - …, 2021 - Wiley Online Library
Immunoglobulin G (IgG)‐binding peptides such as 15‐IgBP are convenient tools for the site‐specific modification of antibodies and the preparation of homogeneous antibody–drug …
R Behrendt, P White, J Offer - Journal of Peptide Science, 2016 - Wiley Online Library
Today, Fmoc SPPS is the method of choice for peptide synthesis. Very‐high‐quality Fmoc building blocks are available at low cost because of the economies of scale arising from …
Number of citations: 674 onlinelibrary.wiley.com
PJ Knerr, A Tzekou, D Ricklin, H Qu, H Chen… - academia.edu
General materials and methods. Protected Fmoc-amino acids Fmoc-Ala-OH, Fmoc-Arg (Pbf)-OH, Fmoc-Asp (O t Bu)-OH, Fmoc-Gln (Trt)-OH, Fmoc-Gly-OH, Fmoc-His (Trt)-OH, Fmoc-Ile-…
Number of citations: 2 www.academia.edu

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